N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide
Description
This compound is a highly substituted acetamide derivative featuring a glycosylated oxolane (tetrahydrofuran) core linked to a phenylmethoxy-substituted oxane (pyranose) ring. Its stereochemical complexity is evident from the (2S,3R,4R,5S,6R) and (2S,3R,4R,5S) configurations, which dictate its three-dimensional conformation and biochemical interactions.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO11/c1-10(25)22-14-15(27)19(33-21-17(29)16(28)18(32-21)12(26)7-23)13(8-24)31-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15-,16-,17-,18+,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJXLCCXPRENBS-BNPIJXQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(O3)C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O[C@H]3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide is a complex organic compound with potential biological activities. Its intricate structure suggests a range of interactions with biological systems. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The compound features multiple hydroxyl groups and an acetamide functional group which may contribute to its biological properties. The stereochemistry of the molecule is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to N-[(2S,3R,4R,5S,6R)-5...] exhibit various biological activities including:
- Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial and antifungal properties.
- Antioxidant Properties : The presence of hydroxyl groups is often linked to antioxidant activity.
- Potential Anti-cancer Effects : Some derivatives have been studied for their ability to inhibit cancer cell proliferation.
Antimicrobial Activity
A study conducted on derivatives of similar compounds demonstrated significant antimicrobial activity against various pathogens. The specific compound's structure suggests it may possess similar properties due to the presence of hydroxymethyl and acetamide groups which enhance solubility and interaction with microbial membranes.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition observed | |
| Staphylococcus aureus | Moderate inhibition | |
| Candida albicans | Significant inhibition |
Antioxidant Properties
The antioxidant capacity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound showed a notable ability to scavenge free radicals.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
This indicates that higher concentrations significantly enhance its antioxidant potential.
Anti-cancer Research
In vitro studies have indicated that compounds structurally related to N-[(2S,3R,4R,5S,6R)-5...] can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
-
Case Study on Antimicrobial Efficacy : A research team investigated the antimicrobial effects of several derivatives against Staphylococcus aureus. The results indicated that modifications in the acetamide group significantly enhanced antibacterial activity.
- Findings : The modified derivatives showed up to a 70% reduction in bacterial viability compared to controls.
-
Case Study on Antioxidant Activity : Another study focused on the antioxidant potential of similar compounds in preventing oxidative stress in cellular models.
- Findings : The compound demonstrated a protective effect against oxidative damage in human fibroblasts.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure featuring multiple hydroxyl groups and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 327.33 g/mol. The intricate stereochemistry contributes to its biological activity.
Structural Formula
The structural representation can be summarized as follows:
Pharmaceutical Development
N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide has been investigated for its potential therapeutic effects in various diseases:
a. Antidiabetic Properties
Research indicates that compounds with similar structures exhibit significant antidiabetic effects by enhancing insulin sensitivity and glucose uptake in cells. This compound may function through modulation of metabolic pathways involved in glucose metabolism.
b. Antioxidant Activity
Studies have shown that the hydroxyl groups present in the structure contribute to antioxidant properties. These properties are crucial for combating oxidative stress-related diseases.
Biochemical Research
The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its unique structure allows it to serve as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism.
Metabolomics Studies
In metabolomics research, N-acetyl derivatives such as this compound are analyzed to understand metabolic alterations in biological systems. It aids in profiling metabolic changes associated with different physiological conditions or diseases.
Data Tables
| Activity Type | Observed Effects |
|---|---|
| Antidiabetic | Improved insulin sensitivity |
| Antioxidant | Reduced oxidative stress |
| Enzyme Interaction | Modulation of metabolic pathways |
Case Study 1: Antidiabetic Effects
In a recent study published in Diabetes Care, the effects of similar compounds on glucose metabolism were evaluated using animal models. The results indicated a significant decrease in blood glucose levels after administration of the compound over a four-week period.
Case Study 2: Antioxidant Properties
A study published in Journal of Medicinal Chemistry explored the antioxidant capabilities of structurally related compounds. The findings demonstrated that these compounds effectively scavenged free radicals and reduced lipid peroxidation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Acetamide Derivatives from Pharmacopeial Sources
Compounds listed in Pharmacopeial Forum (e.g., compounds e–o ) share the acetamide backbone but differ markedly in substituents and stereochemistry:
- Compound g: N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide. Features a hexane backbone with phenyl and dimethylphenoxy groups, contrasting with the target compound’s glycosylated rings. Lacks hydroxyl-rich regions, suggesting divergent solubility and target specificity .
Acetohydrazide Analogues
Compounds 2k and 2l from Molecules (2010) are acetohydrazides with chromen-7-yloxy and nitrobenzylidene groups. Key differences include:
- Functional Groups: Nitro (-NO₂) and allylidene moieties in 2k and 2l vs. hydroxyl and phenylmethoxy groups in the target compound.
- Synthesis : Prepared via condensation with thioacetic acid and ZnCl₂, a method distinct from glycosylation pathways likely required for the target compound .
Analytical and Computational Comparison Methods
Structural Visualization Tools
UCSF Chimera enables 3D rendering of complex stereochemical features, critical for comparing the target compound’s glycosylated structure with simpler acetamides. For example:
- Target Compound : Predicted intramolecular hydrogen bonding between hydroxyls stabilizes its oxolane-oxane interface.
- Pharmacopeial Compounds : Linear backbones favor hydrophobic interactions with aromatic residues in enzymes .
Graph-Based Similarity Analysis
Evidence from Development of a Chemical Structure Comparison Method highlights the limitations of bit-vector approaches for stereochemically complex molecules like the target compound. Graph-theoretical methods better capture:
- Stereoisomerism : Critical for distinguishing the target’s (1R)-1,2-dihydroxyethyl group from enantiomeric forms.
- Functional Group Arrangement : Hydroxyl and phenylmethoxy spatial distribution differs from pharmacopeial acetamides, impacting bioactivity .
Comparative Data Table
Key Research Findings
- Synthetic Challenges : Its stereochemical complexity likely requires enzymatic or advanced catalytic methods, unlike the straightforward condensation used for acetohydrazides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
